molecular formula C18H20N4O2 B3936271 2-Amino-5-methyl-6-(2-methylbutyl)-4-(4-nitrophenyl)pyridine-3-carbonitrile

2-Amino-5-methyl-6-(2-methylbutyl)-4-(4-nitrophenyl)pyridine-3-carbonitrile

Cat. No.: B3936271
M. Wt: 324.4 g/mol
InChI Key: YJMWHWQDYJJZQR-UHFFFAOYSA-N
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Description

2-Amino-5-methyl-6-(2-methylbutyl)-4-(4-nitrophenyl)pyridine-3-carbonitrile is an organic compound that belongs to the class of pyridine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-methyl-6-(2-methylbutyl)-4-(4-nitrophenyl)pyridine-3-carbonitrile typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:

    Formation of the Pyridine Ring: Starting with a suitable precursor such as 2,4-dinitrophenylhydrazine, the pyridine ring can be constructed through a series of condensation and cyclization reactions.

    Introduction of Substituents: The methyl, 2-methylbutyl, and nitrophenyl groups can be introduced through alkylation and nitration reactions.

    Amination and Cyanation: The amino and cyano groups can be introduced through nucleophilic substitution reactions using appropriate reagents such as ammonia and cyanogen bromide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-methyl-6-(2-methylbutyl)-4-(4-nitrophenyl)pyridine-3-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitrophenyl group can be reduced to form aniline derivatives.

    Substitution: The amino and cyano groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst and sodium borohydride.

    Substitution: Common nucleophiles include ammonia, amines, and alkoxides.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of aniline derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Potential use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-5-methyl-6-(2-methylbutyl)-4-(4-nitrophenyl)pyridine-3-carbonitrile would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would depend on the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-methyl-4-(4-nitrophenyl)pyridine-3-carbonitrile: Lacks the 2-methylbutyl group.

    2-Amino-6-(2-methylbutyl)-4-(4-nitrophenyl)pyridine-3-carbonitrile: Lacks the methyl group.

    2-Amino-5-methyl-6-(2-methylbutyl)-4-phenylpyridine-3-carbonitrile: Lacks the nitro group.

Uniqueness

2-Amino-5-methyl-6-(2-methylbutyl)-4-(4-nitrophenyl)pyridine-3-carbonitrile is unique due to the specific combination of substituents on the pyridine ring, which can confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

2-amino-5-methyl-6-(2-methylbutyl)-4-(4-nitrophenyl)pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O2/c1-4-11(2)9-16-12(3)17(15(10-19)18(20)21-16)13-5-7-14(8-6-13)22(23)24/h5-8,11H,4,9H2,1-3H3,(H2,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJMWHWQDYJJZQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CC1=C(C(=C(C(=N1)N)C#N)C2=CC=C(C=C2)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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